molecular formula C7H9ClN2O B11913911 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B11913911
M. Wt: 172.61 g/mol
InChI Key: BVHGDQGKHJMLST-UHFFFAOYSA-N
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Description

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a pyridine ring. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorinated pyrazole with a suitable pyridine derivative can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11)

InChI Key

BVHGDQGKHJMLST-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=O)N2)Cl)C1

Origin of Product

United States

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